3-Bromobenzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

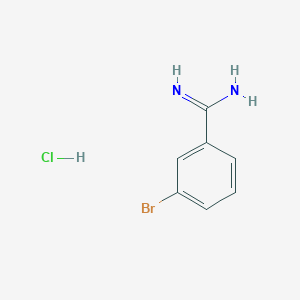

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZFRYIWRFNILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480476 | |

| Record name | 3-Bromobenzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16796-52-4 | |

| Record name | 3-Bromobenzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Bromobenzamidine Hydrochloride

CAS Number: 16796-52-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromobenzamidine hydrochloride, a key reagent in biochemical and pharmaceutical research. This document details its physicochemical properties, a robust synthesis protocol, its application as a serine protease inhibitor with a detailed assay methodology, and its role in relevant signaling pathways.

Physicochemical and Structural Data

This compound is a white to light yellow solid compound.[1] Its chemical and physical properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 16796-52-4 | [2] |

| Molecular Formula | C₇H₈BrClN₂ | [1][2] |

| Molecular Weight | 235.51 g/mol | [1][2][3][4] |

| Appearance | White to light yellow solid/powder | [1][3] |

| Purity | ≥95% (HPLC) | [2][3] |

| Melting Point | 129-131°C | [2] |

| IUPAC Name | 3-bromobenzenecarboximidamide;hydrochloride | [2] |

| Synonyms | 3-Bromobenzimidamide hydrochloride | [5] |

| Storage Conditions | Store at 0-8°C | [3] |

Synthesis of this compound

The primary route for the synthesis of benzamidine derivatives from their corresponding nitriles is the Pinner reaction.[4] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imino ester salt (a Pinner salt), which is then converted to the amidine by reaction with ammonia.[4]

Experimental Protocol: Pinner Reaction

This protocol is adapted from established methods for the Pinner reaction.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

-

Preparation: In a 100 mL three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, suspend 10.0 g (54.9 mmol) of 3-bromobenzonitrile in 30 mL of anhydrous ethanol.

-

Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is exothermic and should be maintained at a low temperature. Continue the introduction of HCl until the nitrile has completely dissolved and the solution is saturated.

-

Isolation of Pinner Salt: Seal the flask and stir at room temperature for 24 hours, during which a precipitate of the ethyl 3-bromobenzimidate hydrochloride will form. The product can be collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

Step 2: Ammonolysis to this compound

-

Preparation: Suspend the crude imidate hydrochloride from the previous step in 50 mL of anhydrous ethanol in a pressure-resistant vessel.

-

Reaction: Cool the suspension to -10°C and pass anhydrous ammonia gas through the mixture until saturation.

-

Isolation: Seal the vessel and stir at room temperature for 48 hours. The by-product, ammonium chloride, will precipitate. Remove the ammonium chloride by filtration.

-

Purification: Evaporate the filtrate under reduced pressure to yield crude this compound. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.

Application as a Serine Protease Inhibitor

This compound is a known inhibitor of serine proteases, a broad class of enzymes involved in numerous physiological and pathological processes.[1] Benzamidine and its derivatives are competitive inhibitors that bind to the active site of serine proteases like trypsin, thrombin, and plasmin, preventing substrate binding and catalysis.

Experimental Protocol: Serine Protease Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound against a model serine protease, such as trypsin, using a chromogenic substrate.

Materials:

-

Trypsin (e.g., bovine pancreatic trypsin)

-

This compound

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or other suitable chromogenic substrate

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of trypsin in the assay buffer.

-

Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare a stock solution of the chromogenic substrate L-BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the final working concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the trypsin solution to each well.

-

Add varying concentrations of the this compound solution to the wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

-

-

Initiate Reaction:

-

Add the chromogenic substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

-

Data Acquisition:

-

Immediately place the microplate in a plate reader and measure the absorbance at 405 nm (for p-nitroaniline release from L-BAPNA) at regular intervals for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Determine the percent inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the inhibition constant (Ki), perform the assay with varying substrate and inhibitor concentrations and analyze the data using a Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive inhibition).

-

Signaling Pathways and Experimental Workflows

Serine Protease Signaling Pathway

Serine proteases can act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). This process initiates intracellular signaling cascades.

References

- 1. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Bromobenzonitrile synthesis - chemicalbook [chemicalbook.com]

Technical Guide: 3-Bromobenzamidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 3-Bromobenzamidine hydrochloride, a significant compound in biochemical and pharmaceutical research. The focus is on its chemical properties, its role as a serine protease inhibitor, and the methodologies for its study.

Core Compound Properties

This compound is a brominated derivative of benzamidine, recognized for its utility in the synthesis of bioactive molecules and as a potent inhibitor of serine proteases.[1] Its stability and solubility in aqueous solutions make it a valuable tool in various biological assays.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 235.51 g/mol | [1][2] |

| Molecular Formula | C₇H₈BrClN₂ | [1][3][4][5] |

| CAS Number | 16796-52-4 | [1] |

| Appearance | White to light yellow solid | [2][3] |

| Purity | ≥95% (HPLC) | [1][2] |

| Melting Point | 129-131°C | [1] |

| IUPAC Name | 3-bromobenzenecarboximidamide;hydrochloride | [1] |

| Canonical SMILES | Cl.N=C(N)C1=CC=CC(Br)=C1 | [1] |

| Storage Conditions | Store at 0-8°C | [2] |

Applications in Research and Drug Development

This compound's primary application stems from its function as a competitive inhibitor of serine proteases, a broad class of enzymes involved in numerous physiological and pathological processes.[1]

-

Biochemical Research: It serves as a tool compound for studying the structure, function, and regulation of serine proteases.[1]

-

Pharmaceutical Development: The benzamidine scaffold is a well-established pharmacophore for serine protease inhibition. This compound is explored for developing therapeutic agents against diseases where serine proteases are implicated, such as inflammation, coagulation disorders, and cancer.[1]

-

Diagnostic Assays: It can be utilized in assays designed to detect and quantify protease activity, which can be a biomarker for various diseases.[1]

Experimental Protocols

While specific protocols for this compound are proprietary to individual research labs, a general methodology for evaluating its inhibitory effect on a target serine protease, such as trypsin, is provided below. This protocol is based on standard fluorometric enzyme inhibition assays.

General Serine Protease Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀ value) of this compound against a specific serine protease.

Materials:

-

Target Serine Protease (e.g., Trypsin)

-

This compound

-

Fluorogenic Substrate (e.g., Boc-Val-Leu-Lys-AMC for plasmin, or Z-Gly-Gly-Arg-NHMec for trypsin)[6]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)[7]

-

96-well microtiter plates (black, for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or assay buffer). Perform serial dilutions to create a range of inhibitor concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 100 µL:

-

Assay Buffer

-

Varying concentrations of this compound.

-

Control wells should contain the solvent vehicle instead of the inhibitor.

-

-

Enzyme Addition: Add the serine protease to each well to initiate a pre-incubation period. This allows the inhibitor to bind to the enzyme. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[6]

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Data Acquisition: Immediately place the microplate in a fluorescence reader. Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths (e.g., λex 360 nm, λem 480 nm).[6] The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the data, setting the uninhibited control as 100% activity and a no-enzyme control as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., sigmoidal model) to determine the IC₅₀ value.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the inhibitory activity of a compound like this compound.

Signaling Pathway Context

This compound acts by inhibiting serine proteases. Many of these proteases, like thrombin and trypsin, exert their effects on cells by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[2][4][8] The inhibitor would block the initial step in this cascade.

References

- 1. chemimpex.com [chemimpex.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Serine proteases and protease-activated receptors signaling in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. journals.physiology.org [journals.physiology.org]

3-Bromobenzamidine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical properties of 3-Bromobenzamidine hydrochloride, a versatile serine protease inhibitor and valuable building block in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data, experimental protocols, and relevant biological and chemical pathways.

Core Physical Properties

This compound is a white to light yellow crystalline solid.[1] It is a brominated derivative of benzamidine, a class of compounds known for their interaction with serine proteases.[2][3] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in biological assays and as a reagent in organic synthesis.[2][3]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 16796-52-4 | [1][2][4] |

| Molecular Formula | C₇H₇BrN₂·HCl | [2] |

| Molecular Weight | 235.51 g/mol | [1][2][4] |

| Appearance | White to light yellow solid/powder | [1][2] |

| Melting Point | 129-131 °C | [4] |

| Purity | ≥95% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are standard procedures applicable to crystalline organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The solubility of this compound in various solvents can be quantitatively determined using the shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or g/100mL.

Biological Context: Inhibition of Serine Protease Pathways

Benzamidine and its derivatives are well-established inhibitors of serine proteases. These enzymes play a crucial role in numerous physiological processes, including the blood coagulation cascade. The amidine group of benzamidine mimics the side chain of arginine and can form a stable complex with the active site of serine proteases, thereby inhibiting their enzymatic activity.

The following diagram illustrates the blood coagulation cascade, a key pathway involving multiple serine proteases that could be targeted by inhibitors like this compound.

Caption: The blood coagulation cascade, highlighting potential points of inhibition by this compound.

Synthetic Chemistry Context

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The bromo-substituent provides a reactive handle for various cross-coupling reactions, while the amidine group can be a key pharmacophore or be further modified.

The following diagram outlines a general experimental workflow for the synthesis of this compound from 3-bromobenzonitrile.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Coagulation - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromobenzamidine Hydrochloride

This technical guide provides a comprehensive overview of 3-Bromobenzamidine hydrochloride, a versatile molecule of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis, and its role as a serine protease inhibitor.

Chemical Structure and Properties

This compound is a halogenated derivative of benzamidine. The presence of the bromine atom at the meta position of the phenyl ring and the amidinium hydrochloride group confers specific chemical reactivity and biological activity to the molecule.

Chemical Structure:

The chemical structure of this compound is presented below:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BrClN₂ | [1] |

| Molecular Weight | 235.51 g/mol | [1] |

| CAS Number | 16796-52-4 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 129-131 °C | [1] |

| Purity | ≥95% | [1] |

| IUPAC Name | 3-bromobenzenecarboximidamide;hydrochloride | [1] |

| SMILES | Cl.N=C(N)C1=CC=CC(Br)=C1 | [1] |

| InChI | InChI=1S/C7H7BrN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H | [1] |

Experimental Protocols

Synthesis of this compound via the Pinner Reaction:

The most common and effective method for the synthesis of this compound is the Pinner reaction, starting from 3-bromobenzonitrile.[2][3] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the amidine.[2][3]

Materials:

-

3-Bromobenzonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia (gas or solution in ethanol)

Procedure:

-

Formation of the Imino Ester Hydrochloride (Pinner Salt): A solution of 3-bromobenzonitrile in anhydrous ethanol is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then stirred at a low temperature to allow for the formation of the ethyl 3-bromobenzimidate hydrochloride precipitate. The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

-

Conversion to this compound: The isolated Pinner salt is then treated with a solution of ammonia in ethanol. This reaction converts the imino ester to the corresponding amidine. The resulting this compound can be purified by recrystallization.

Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may vary and should be optimized for the specific laboratory setup.

Biological Activity: Serine Protease Inhibition

This compound is a known inhibitor of serine proteases, a large family of enzymes that play crucial roles in various physiological and pathological processes.[4] Benzamidine and its derivatives are competitive inhibitors that bind to the active site of serine proteases, preventing the binding and cleavage of their natural substrates.[5]

Mechanism of Inhibition:

The inhibitory activity of benzamidine derivatives stems from the structural similarity of the amidinium group to the guanidinium group of arginine, a common substrate residue for trypsin-like serine proteases. The positively charged amidinium group of this compound interacts with the negatively charged aspartate residue in the S1 pocket of the protease's active site. This interaction, along with other potential interactions of the bromophenyl ring within the active site, blocks the substrate from binding and being cleaved.

Visualizations

Logical Workflow for the Synthesis of this compound:

The following diagram illustrates the logical steps involved in the synthesis of this compound from its precursor, 3-bromobenzonitrile, via the Pinner reaction.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Hansch analysis of the inhibitory action of 3- and 4-substituted benzamidines on thrombin, plasmin and trypsin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-Bromobenzamidine Hydrochloride Purity Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for 3-Bromobenzamidine hydrochloride (CAS No: 16796-52-4), a critical reagent in biochemical research and pharmaceutical development. This document outlines typical purity grades, detailed analytical methodologies for quality control, and potential impurity profiles.

Core Purity Specifications

This compound is commercially available in various purity grades. The following table summarizes the typical specifications offered by chemical suppliers. It is imperative for researchers to select a grade appropriate for their specific application, as trace impurities can significantly impact experimental outcomes.

| Parameter | Specification | Analytical Method |

| Purity | ≥ 95% to ≥ 97%[1][2][3] | High-Performance Liquid Chromatography (HPLC) |

| Appearance | White to light yellow powder[2] | Visual Inspection |

| Moisture Content | ≤ 0.5%[2] | Karl Fischer Titration |

| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |

Analytical Methodologies for Purity Determination

Accurate determination of purity and impurity profiles is crucial for ensuring the quality and consistency of this compound. The following sections detail the experimental protocols for the primary analytical techniques used.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC is the standard method for assessing the purity of this compound. A reverse-phase method is typically employed to separate the main compound from its organic impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: A typical gradient would be to start with a low percentage of organic phase (e.g., 10% B) and gradually increase it to elute more non-polar impurities. A representative gradient is as follows:

-

0-2 min: 10% B

-

2-15 min: 10% to 80% B

-

15-20 min: 80% B

-

20.1-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in the initial mobile phase composition to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Nuclear Magnetic Resonance (¹H NMR) for Identity and Purity Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for detecting the presence of proton-containing impurities.

Experimental Protocol:

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire a standard proton NMR spectrum.

-

Data Analysis: The spectrum should be consistent with the known chemical structure of this compound. The absence of significant unassigned signals indicates high purity. Integration of impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimation of their levels.

Potential Impurity Profile

The impurity profile of this compound is largely dependent on the synthetic route employed. A common method for the synthesis of amidines is from the corresponding nitrile. Therefore, potential impurities may include:

-

3-Bromobenzonitrile: The starting material for the synthesis.

-

3-Bromobenzamide: A potential hydrolysis product.

-

Other related substances: By-products from the amination reaction.

-

Residual Solvents: Solvents used in the synthesis and purification process.

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical workflow for the quality control of this compound and the experimental workflow for HPLC purity analysis.

Caption: A logical workflow for the quality control of this compound.

Caption: An experimental workflow for HPLC purity analysis of this compound.

References

3-Bromobenzamidine Hydrochloride: A Technical Guide to its Solubility in DMSO for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 3-Bromobenzamidine hydrochloride in Dimethyl Sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document outlines the available data, presents a detailed experimental protocol for solubility determination, and illustrates the compound's mechanism of action as a serine protease inhibitor.

Executive Summary

Data Presentation: Physicochemical Properties

While a precise numerical value for the solubility of this compound in DMSO is not documented in readily accessible databases, its general physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrClN₂ | Chem-Impex |

| Molecular Weight | 235.51 g/mol | Chem-Impex |

| Appearance | White solid | Chem-Impex |

| Purity | ≥95% (HPLC) | Chem-Impex |

| Melting Point | 129-131°C | Fluorochem |

Experimental Protocol: Determination of Solubility in DMSO

The following is a generalized, yet detailed, experimental protocol for determining the solubility of this compound in DMSO. This method is adapted from standard laboratory procedures for solubility assessment.

Objective: To determine the saturation solubility of this compound in DMSO at a specified temperature (e.g., room temperature).

Materials:

-

This compound

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Microcentrifuge

-

Calibrated analytical balance

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis Spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a microcentrifuge tube.

-

Add a precise volume of DMSO (e.g., 1 mL) to the tube.

-

Tightly cap the tube and vortex vigorously for 2-3 minutes to facilitate dissolution.

-

-

Equilibration:

-

Place the tube in a thermostatic shaker or incubator set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true equilibrium between the dissolved and undissolved solid is reached. Gentle, continuous agitation is recommended.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). A high dilution factor will likely be necessary.

-

-

Quantitative Analysis:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the diluted sample and the standard solutions into the HPLC system.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for this compound.

-

Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the DMSO supernatant by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting value represents the solubility of the compound in DMSO, typically expressed in mg/mL or mM.

-

Mechanism of Action: Serine Protease Inhibition

This compound functions as a competitive inhibitor of serine proteases. Benzamidine and its derivatives mimic the structure of arginine and lysine, which are common substrates for these enzymes. The inhibitor binds to the active site of the serine protease, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity.

Caption: Competitive inhibition of a serine protease by this compound.

Experimental Workflow: Serine Protease Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on a serine protease.

Caption: A generalized workflow for a serine protease inhibition assay.

References

3-Bromobenzamidine Hydrochloride: A Technical Guide to Water Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromobenzamidine hydrochloride, with a core focus on its aqueous solubility. The document details the physicochemical properties of the compound, presents a comprehensive experimental protocol for solubility determination, and illustrates its primary mechanism of action as a serine protease inhibitor.

Physicochemical Properties of this compound

This compound is a synthetic organic compound widely utilized in biomedical research and as a building block in pharmaceutical development.[1] Its utility is often linked to its ability to act as a potent inhibitor of serine proteases.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrN₂·HCl | [1] |

| Molecular Weight | 235.51 g/mol | [1] |

| CAS Number | 16796-52-4 | [1] |

| Appearance | White to light yellow solid/powder | Chem-Impex, Capot Chemical |

| Purity | ≥95% (HPLC) | [1] |

| Melting Point | 129-131°C | Fluorochem |

| Water Solubility | Soluble in aqueous solutions* | [1] |

Experimental Protocol: Determination of Aqueous Solubility

The following is a generalized and robust protocol for determining the aqueous solubility of a hydrochloride salt like this compound, based on the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25°C).

Materials:

-

This compound

-

Deionized water (HPLC grade)

-

Buffer solutions (if pH-dependent solubility is to be determined)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (or a suitable solvent compatible with the HPLC mobile phase) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that are expected to bracket the concentration of the saturated solution.

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of this compound to a vial containing a known volume of deionized water. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Securely cap the vials and place them in a temperature-controlled orbital shaker set at 25°C.

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved solid particles.

-

If necessary, dilute the filtered sample with the mobile phase to bring its concentration within the range of the calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate mobile phase, column, flow rate, and detector wavelength.

-

Inject the prepared calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the filtered and potentially diluted sample from the solubility experiment.

-

Determine the peak area for the sample and use the calibration curve to calculate the concentration of this compound in the saturated solution.

-

-

Data Interpretation:

-

The concentration determined from the HPLC analysis represents the equilibrium solubility of this compound in water at the specified temperature. The result is typically reported in units such as mg/mL or g/L.

-

Below is a graphical representation of the experimental workflow.

Mechanism of Action: Serine Protease Inhibition

This compound functions as a competitive inhibitor of serine proteases. These enzymes are characterized by a catalytic triad of amino acids (typically serine, histidine, and aspartate) in their active site, which is responsible for cleaving peptide bonds in proteins.

The benzamidine moiety of the inhibitor is structurally similar to the side chains of arginine and lysine, which are common substrates for trypsin-like serine proteases. This structural mimicry allows 3-Bromobenzamidine to bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity.

The following diagram illustrates the general mechanism of serine protease inhibition by a benzamidine-based inhibitor.

References

Synthesis of 3-Bromobenzamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Bromobenzamidine hydrochloride, a key building block in medicinal chemistry and drug development. This document details the prevalent synthetic methodology, presents key quantitative data in a structured format, and offers a detailed experimental protocol.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active compounds. Its utility stems from the presence of the reactive amidine group and the bromine-substituted phenyl ring, which allows for further chemical modifications. A common and effective method for the preparation of this compound is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imidate salt, followed by ammonolysis to yield the desired amidine.

Reaction Scheme

The synthesis of this compound from 3-Bromobenzonitrile proceeds via a two-step Pinner reaction mechanism. The overall reaction is depicted below:

Step 1: Formation of the Pinner Salt (Ethyl 3-bromobenzimidate hydrochloride) 3-Bromobenzonitrile reacts with ethanol in the presence of anhydrous hydrogen chloride to form the corresponding imidate hydrochloride, also known as a Pinner salt.

Step 2: Ammonolysis of the Pinner Salt The intermediate Pinner salt is then treated with ammonia to yield 3-Bromobenzamidine, which is subsequently isolated as its hydrochloride salt.

Data Presentation

The following tables summarize the key physical, chemical, and reaction data for the synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 3-Bromobenzonitrile | C₇H₄BrN | 182.02 | White to off-white powder | 38-40 | 6952-59-6 |

| This compound | C₇H₈BrClN₂ | 235.51 | Off-white to white powder | 129-131 | 16796-52-4 |

Table 2: Key Reaction Parameters

| Parameter | Value |

| Starting Material | 3-Bromobenzonitrile |

| Key Reagents | Anhydrous Ethanol, Anhydrous Hydrogen Chloride, Ammonia |

| Overall Reaction Yield | Approximately 81%[1] |

| Reaction Type | Pinner Reaction |

| Product Purity | Typically ≥ 95% |

Experimental Protocol

This protocol is based on the general principles of the Pinner reaction and is adapted for the synthesis of this compound.

Materials:

-

3-Bromobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia (gas or a solution in anhydrous ethanol)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

Step 1: Formation of Ethyl 3-bromobenzimidate hydrochloride (Pinner Salt)

-

In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3-Bromobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 2-3 eq).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 5°C.

-

Continue the introduction of HCl gas until the solution is saturated and a precipitate of the Pinner salt begins to form.

-

Seal the flask and allow the reaction mixture to stand at a low temperature (e.g., 4°C) for an extended period (typically 12-24 hours) to ensure complete formation of the imidate hydrochloride.

-

The Pinner salt will precipitate as a white solid. Collect the solid by filtration, wash with cold anhydrous diethyl ether to remove any unreacted starting materials, and dry under vacuum.

Step 2: Synthesis of this compound

-

Suspend the dried ethyl 3-bromobenzimidate hydrochloride in a fresh portion of anhydrous ethanol in a clean, dry flask.

-

Cool the suspension in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension, or add a saturated solution of ammonia in anhydrous ethanol.

-

Continue the addition of ammonia until the reaction is complete, which can be monitored by the dissolution of the Pinner salt and the precipitation of ammonium chloride.

-

After the reaction is complete, filter the mixture to remove the precipitated ammonium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield a white to off-white crystalline solid.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

3-Bromobenzamidine hydrochloride synthesis from 3-bromobenzonitrile

An In-depth Technical Guide to the Synthesis of 3-Bromobenzamidine Hydrochloride from 3-Bromobenzonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed walkthrough for the synthesis of this compound, a valuable building block in pharmaceutical research and development, from its nitrile precursor, 3-bromobenzonitrile. The methodology is grounded in the classical Pinner reaction, a reliable and well-established method for the preparation of amidines from nitriles.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists, offering not just a protocol but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Strategic Overview: The Pinner Reaction Pathway

The conversion of 3-bromobenzonitrile to this compound is efficiently achieved via a two-step sequence known as the Pinner reaction.[1][3][4][5] This acid-catalyzed process first involves the reaction of the nitrile with an alcohol to form an imidate salt, commonly referred to as a Pinner salt.[6] This intermediate is then subjected to ammonolysis to yield the desired amidine hydrochloride.

The overall transformation can be summarized as follows:

This method is favored for its high yields and the relative stability of the intermediate Pinner salt under anhydrous conditions, allowing for a controlled and stepwise synthesis.

Mechanistic Insights: The "Why" Behind the Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Pinner reaction proceeds through two distinct stages:

Stage 1: Formation of the Ethyl 3-bromobenzimidate Hydrochloride (Pinner Salt)

The first stage involves the acid-catalyzed addition of an alcohol (in this case, ethanol) to the nitrile.

Caption: Mechanism of Pinner Salt Formation.

-

Protonation of the Nitrile: Anhydrous hydrogen chloride gas protonates the nitrogen atom of the nitrile group in 3-bromobenzonitrile. This step is crucial as it significantly increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.[3][4]

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the activated nitrile carbon.

-

Formation of the Pinner Salt: The resulting intermediate is the stable ethyl 3-bromobenzimidate hydrochloride, which typically precipitates from the reaction mixture.[6]

Stage 2: Ammonolysis of the Pinner Salt to this compound

The isolated Pinner salt is then converted to the final product through reaction with ammonia.

References

An In-depth Technical Guide to the Mechanism of Action of 3-Bromobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzamidine hydrochloride, a halogenated derivative of benzamidine, is a synthetic small molecule that functions as a competitive inhibitor of serine proteases. This technical guide delineates the mechanism of action of this compound, focusing on its molecular interactions with target enzymes, its impact on critical physiological signaling pathways, and the experimental methodologies used for its characterization. By competitively binding to the active site of serine proteases, this compound can modulate a variety of biological processes, including blood coagulation and fibrinolysis, making it a valuable tool for research and a potential scaffold for therapeutic drug development.

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological and pathological processes. They are characterized by the presence of a highly reactive serine residue in their active site, which is essential for their catalytic activity. The activity of these proteases is tightly regulated, and their dysregulation is implicated in a wide range of diseases, including cardiovascular disorders, inflammatory conditions, and cancer.

Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases.[1] The amidine group of these molecules mimics the side chain of arginine or lysine, which are the natural substrates for many trypsin-like serine proteases. This allows them to bind to the S1 specificity pocket of the enzyme's active site, thereby blocking substrate access and inhibiting enzymatic activity. This compound is a specific derivative of benzamidine where a bromine atom is substituted at the meta-position of the phenyl ring. This substitution modifies the electronic and hydrophobic properties of the molecule, potentially influencing its binding affinity and selectivity for different serine proteases.[2][3]

Mechanism of Action: Competitive Inhibition

The primary mechanism of action of this compound is competitive inhibition. This mode of inhibition is characterized by the inhibitor binding reversibly to the active site of the enzyme, the same site where the natural substrate binds.

The key molecular interactions governing the binding of this compound to the active site of a trypsin-like serine protease include:

-

Ionic Interactions: The positively charged amidinium group of 3-Bromobenzamidine forms a salt bridge with the negatively charged carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket.

-

Hydrogen Bonds: The amidine group also acts as a hydrogen bond donor, forming hydrogen bonds with the backbone carbonyl oxygens of amino acid residues lining the active site.

-

Hydrophobic Interactions: The phenyl ring of the inhibitor engages in hydrophobic interactions with the side chains of nonpolar amino acid residues within the S1 pocket. The bromine substituent at the meta-position can further enhance these hydrophobic interactions.[2][3]

This binding of this compound to the active site prevents the binding of the natural substrate, thereby inhibiting the enzyme's catalytic activity. The inhibition is reversible, meaning that the inhibitor can dissociate from the enzyme, and its effect can be overcome by increasing the substrate concentration.

A diagram illustrating the competitive inhibition mechanism is provided below:

Quantitative Data: Inhibition of Serine Proteases

Quantitative structure-activity relationship (QSAR) studies on a series of substituted benzamidines have shown that the inhibitory activity against serine proteases like trypsin, thrombin, and plasmin is influenced by the physicochemical properties of the substituents, such as their hydrophobicity and electronic effects.[2][3] It is established that hydrophobic interactions play a significant role in the binding of benzamidine derivatives to these enzymes.[3]

Table 1: Inhibition Constants (Ki) of Benzamidine for Various Serine Proteases

| Serine Protease | Ki (µM) |

| Trypsin | 19[1] |

| Thrombin | Not specified |

| Plasmin | Not specified |

| Acrosin | 4[1] |

Note: This table presents data for the parent compound, benzamidine. The Ki values for this compound are expected to be in a similar range, with the bromo-substituent potentially modulating the affinity.

Impact on Signaling Pathways

By inhibiting key serine proteases, this compound can significantly impact major physiological signaling cascades, most notably the blood coagulation cascade and the fibrinolytic system.

The Blood Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving numerous serine proteases (clotting factors) that culminates in the formation of a fibrin clot to prevent blood loss upon vascular injury. Key serine proteases in this cascade include thrombin (Factor IIa) and Factor Xa.

3-Bromobenzamidine, as a competitive inhibitor of these trypsin-like proteases, is expected to interfere with the coagulation cascade. By inhibiting thrombin, it would directly block the conversion of fibrinogen to fibrin, a critical step in clot formation. Inhibition of Factor Xa would disrupt the common pathway of coagulation, preventing the amplification of the clotting signal.

The following diagram illustrates the potential points of inhibition by this compound in the coagulation cascade:

The Fibrinolytic System

Fibrinolysis is the enzymatic process that degrades fibrin clots, thereby restoring blood flow after tissue repair. The key serine protease in this system is plasmin, which is generated from its zymogen, plasminogen, by plasminogen activators.

As an inhibitor of plasmin, this compound would be expected to impede the breakdown of fibrin clots. This anti-fibrinolytic activity could be of interest in conditions characterized by excessive bleeding.

The diagram below shows the potential point of inhibition by this compound in the fibrinolytic pathway:

Experimental Protocols

The characterization of this compound as a serine protease inhibitor involves various in vitro assays. A key experiment is the determination of its inhibition constant (Ki).

Determination of the Inhibition Constant (Ki) for Trypsin

This protocol describes a general method for determining the Ki of a competitive inhibitor for trypsin using a chromogenic substrate.

Materials:

-

Bovine Trypsin

-

This compound (Inhibitor)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or other suitable chromogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Prepare Stock Solutions:

-

Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability).

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a stock solution of the chromogenic substrate (e.g., BAPNA) in a suitable solvent like DMSO.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, set up reactions containing a fixed concentration of trypsin and varying concentrations of both the substrate and the inhibitor.

-

For each inhibitor concentration (including a zero-inhibitor control), perform a set of reactions with a range of substrate concentrations.

-

Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in absorbance over time at 405-410 nm, which corresponds to the release of p-nitroaniline from the substrate.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Plot the initial velocities against the substrate concentrations for each inhibitor concentration.

-

Analyze the data using non-linear regression to fit the competitive inhibition model of the Michaelis-Menten equation, or use graphical methods such as the Lineweaver-Burk or Dixon plots to determine the apparent Km at each inhibitor concentration.

-

The Ki can then be calculated from the relationship between the apparent Km and the inhibitor concentration.

-

The following diagram illustrates the experimental workflow for determining the Ki value:

Conclusion

This compound is a competitive inhibitor of serine proteases, acting by reversibly binding to the active site of these enzymes. Its mechanism of action is well-understood based on the extensive studies of its parent compound, benzamidine, and other derivatives. The inhibitory activity of this compound makes it a potent modulator of critical signaling pathways such as the blood coagulation cascade and fibrinolysis. This property, combined with its synthetic tractability, positions this compound as a valuable research tool for studying the function of serine proteases and as a potential lead compound in the development of novel therapeutics for a variety of diseases. Further quantitative studies are warranted to precisely determine its inhibition constants for a broader range of serine proteases and to fully elucidate its pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromobenzamidine Hydrochloride: A Technical Guide for Serine Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzamidine hydrochloride is a synthetic small molecule that functions as a competitive inhibitor of serine proteases.[1] Serine proteases are a large family of enzymes that play crucial roles in a vast array of physiological and pathological processes, including blood coagulation, inflammation, and cancer progression.[2][3] The dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of this compound as a research tool for studying serine proteases, with a focus on its mechanism of action, inhibitory activity, relevant experimental protocols, and its application in understanding key signaling pathways.

Benzamidine and its derivatives are well-established inhibitors of trypsin-like serine proteases, which cleave peptide bonds after basic amino acid residues such as arginine and lysine.[4] The positively charged amidinium group of benzamidine mimics the side chains of these amino acids, allowing it to bind to the S1 specificity pocket of the protease's active site.[4] The addition of a bromine atom at the 3-position of the benzene ring modifies the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for different serine proteases.

Mechanism of Action

This compound acts as a competitive inhibitor. In this mode of inhibition, the inhibitor molecule, which structurally resembles the substrate, binds reversibly to the active site of the enzyme. This binding event prevents the natural substrate from accessing the active site, thereby blocking the catalytic activity of the enzyme. The inhibitory effect can be overcome by increasing the substrate concentration.

Quantitative Data on Inhibitory Activity

The following table summarizes the known inhibition constants (Ki) for benzamidine against key serine proteases.

| Serine Protease | Ki of Benzamidine (µM) |

| Trypsin | 19 |

| Acrosin | 4 |

Data sourced from MedchemExpress.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory activity of this compound against a target serine protease.

Serine Protease Inhibition Assay (General Protocol)

This protocol describes a common method to determine the inhibitory potency of a compound using a chromogenic or fluorogenic substrate.

Materials:

-

Purified serine protease of interest

-

Specific chromogenic or fluorogenic substrate for the protease

-

This compound

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme, often containing CaCl2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance or fluorescence

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare a series of dilutions of the inhibitor stock solution in assay buffer to obtain a range of desired concentrations.

-

Prepare a stock solution of the substrate in an appropriate solvent and dilute it to the working concentration in assay buffer.

-

Prepare a solution of the serine protease in assay buffer. The concentration should be chosen to give a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

-

Add varying concentrations of the this compound solution to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader. The readings should be taken at regular intervals.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curves.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

To determine the inhibition constant (Ki), the experiment should be repeated at different substrate concentrations. The data can then be analyzed using various methods, such as a Dixon plot or by fitting to the appropriate inhibition model using non-linear regression analysis.

-

Signaling Pathways

Serine proteases are integral components of complex signaling cascades. This compound can be a valuable tool to dissect the roles of specific serine proteases in these pathways.

The Coagulation Cascade

The blood coagulation cascade is a prime example of a serine protease-driven signaling pathway, leading to the formation of a fibrin clot. Key serine proteases in this cascade include thrombin and Factor Xa. Inhibitors of these proteases are of significant interest as anticoagulants.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. A key family of serine proteases involved in apoptosis is the caspases. While benzamidines are not typically primary caspase inhibitors, other serine proteases can influence apoptotic pathways. For instance, serine proteases released from cytotoxic T lymphocytes, such as granzymes, can initiate apoptosis in target cells. Some studies have also explored the apoptosis-inducing effects of novel benzamide derivatives in cancer cells.[7][8]

Conclusion

This compound is a valuable tool for researchers and scientists studying the function of serine proteases. Its competitive inhibitory mechanism allows for the investigation of the roles of these enzymes in various biological processes. The experimental protocols provided in this guide offer a framework for characterizing its inhibitory activity, and the signaling pathway diagrams illustrate the broader context in which this inhibitor can be applied. Further research to determine the specific inhibitory constants of this compound against a wider range of serine proteases will enhance its utility as a selective chemical probe in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epigenetic modulation and apoptotic induction by a novel imidazo-benzamide derivative in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromobenzamidine Hydrochloride: A Technical Guide to its Interaction with Target Proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzamidine hydrochloride is a synthetic small molecule that functions as a competitive inhibitor of serine proteases. Its benzamidine moiety mimics the side chains of arginine and lysine, allowing it to bind to the S1 pocket of trypsin-like serine proteases. This interaction blocks the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. This technical guide provides an in-depth overview of the target proteases of this compound, quantitative inhibition data from broader studies on substituted benzamidines, detailed experimental protocols for assessing its inhibitory activity, and a visualization of the key signaling pathways in which these proteases are implicated.

Target Proteases and Mechanism of Action

This compound primarily targets a range of serine proteases that play crucial roles in various physiological and pathological processes. The core mechanism of action is competitive inhibition, where the inhibitor reversibly binds to the active site of the enzyme, preventing the natural substrate from binding. The primary targets identified in the literature include:

-

Trypsin: A key digestive enzyme involved in protein breakdown.

-

Thrombin: A central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin.

-

Plasmin: The main enzyme involved in fibrinolysis, the breakdown of blood clots.

-

Complement C1s: A serine protease involved in the classical pathway of the complement system, a part of the innate immune response.

Quantitative structure-activity relationship (QSAR) studies on a series of substituted benzamidines have shown that the inhibitory potency against these proteases is influenced by the physicochemical properties of the substituents on the benzamidine ring.[1][2] Factors such as hydrophobicity and electronic effects of the substituent play a significant role in the binding affinity.[1] For instance, the interaction with thrombin is particularly sensitive to the hydrophobicity of the substituent, while the binding to plasmin and C1s is affected by both electron-donating properties and hydrophobicity.[1]

Quantitative Inhibition Data

While specific inhibition constants (Ki) for 3-Bromobenzamidine are embedded within broader QSAR studies, the following table presents representative Ki values for the parent compound, benzamidine, to provide a baseline for its inhibitory potency against key serine proteases. The inhibitory activity of substituted benzamidines, including the 3-bromo derivative, has been determined in comprehensive studies.[1][2]

| Enzyme | Inhibitor | K_i_ (μM) | Inhibition Type |

| Trypsin | Benzamidine | 19 | Competitive |

| Thrombin | Benzamidine | 220 | Competitive |

| Plasmin | Benzamidine | 350 | Competitive |

Data for Benzamidine is provided as a reference point for the general potency of the scaffold.

Experimental Protocols

The following is a detailed methodology for a typical enzyme inhibition assay to determine the inhibition constant (Ki) of this compound against a serine protease like trypsin.

Objective: To determine the inhibitory potency (Ki) and mechanism of inhibition of this compound against bovine trypsin.

Materials:

-

Bovine Trypsin (e.g., TPCK-treated)

-

This compound

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable chromogenic/fluorogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl_2_)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 253 nm for BAEE).

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of bovine trypsin in 1 mM HCl to ensure stability.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the substrate (e.g., BAEE) in the assay buffer.

-

Prepare the assay buffer (Tris-HCl, pH 8.0, with CaCl_2_).

-

-

Assay Setup:

-

Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of inhibitor concentrations.

-

In a 96-well plate, add a fixed concentration of trypsin to each well (except for the blank).

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding the substrate to all wells simultaneously.

-

Immediately place the microplate in the reader and measure the change in absorbance over time (kinetic read). The rate of substrate hydrolysis is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V_0_) from the linear portion of the absorbance vs. time plots for each inhibitor concentration.

-

To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor.

-

Plot the data using a Lineweaver-Burk plot (1/V_0_ vs. 1/[S]) or a Dixon plot (1/V_0_ vs. [I]).

-

For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.

-

The inhibition constant (Ki) can be calculated from the Michaelis-Menten constant (Km) and the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km).

-

Signaling Pathways and Logical Relationships

Serine proteases are integral components of complex signaling cascades that regulate a multitude of cellular processes. Their dysregulation is often implicated in diseases such as cancer and chronic inflammation.

Serine Protease Signaling in Cancer Progression

In the tumor microenvironment, serine proteases like trypsin and thrombin can activate Protease-Activated Receptors (PARs), which are G-protein coupled receptors. This activation can trigger downstream signaling pathways that promote cell proliferation, invasion, and angiogenesis.

Caption: Inhibition of serine proteases by 3-Bromobenzamidine blocks PAR2 activation and downstream oncogenic signaling.

Experimental Workflow for Determining Inhibition Constant (Ki)

The process of determining the Ki value for an enzyme inhibitor involves a series of systematic steps, from initial measurements of enzyme kinetics to the final data analysis.

Caption: Workflow for the experimental determination of the inhibition constant (Ki) of 3-Bromobenzamidine.

Conclusion

This compound is a valuable research tool for studying the function of serine proteases and for the development of therapeutic agents targeting diseases where these enzymes are dysregulated. Its competitive and reversible mode of inhibition makes it a useful probe for investigating the roles of trypsin, thrombin, plasmin, and C1s in health and disease. The provided experimental protocol offers a robust framework for characterizing its inhibitory activity, and the signaling pathway diagrams illustrate the potential downstream consequences of its action in pathological contexts like cancer. Further investigation into the specific inhibitory constants of 3-Bromobenzamidine will provide a more precise understanding of its potency and selectivity.

References

An In-depth Technical Guide to the Safety and Handling of 3-Bromobenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromobenzamidine hydrochloride (CAS No. 16796-52-4), a key compound in pharmaceutical research and a known inhibitor of serine proteases. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a white to off-white solid. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrClN₂ | [1][2] |

| Molecular Weight | 235.51 g/mol | [1][2][3] |

| Appearance | White to light yellow powder/solid | [1][2] |

| Melting Point | 129-131 °C | [3] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Temperature | 0-8°C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |

(Note: Some classifications are based on data for the similar compound 4-Bromobenzamidine hydrochloride and should be treated as indicative of potential hazards.)[4]

Signal Word: Warning[3]

Hazard Pictograms: [3]

-

GHS07: Harmful/Irritant

Safety and Handling Procedures

Proper handling of this compound is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is recommended.

| Operation | Recommended Personal Protective Equipment (PPE) |

| Receiving & Storage | • Safety glasses with side shields• Nitrile gloves |

| Weighing & Aliquoting | • Chemical splash goggles• Chemical-resistant gloves (e.g., Nitrile)• Lab coat• Consider a face shield for added protection |

| Syntheses & Reactions | • Chemical splash goggles and face shield• Chemical-resistant gloves (e.g., Nitrile)• Chemical-resistant lab coat or apron• Respiratory protection may be required based on the scale and ventilation |

| Spill Cleanup | • Chemical splash goggles and face shield• Chemical-resistant gloves (e.g., Nitrile)• Disposable coveralls• Appropriate respiratory protection |

Engineering Controls

-

Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]

-

Weighing: Use a ventilated balance enclosure or conduct weighing in a fume hood to contain any fine powder.

General Hygiene Practices

-

Avoid all personal contact, including inhalation.[4]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

-

Do not eat, drink, or smoke in the laboratory.[4]